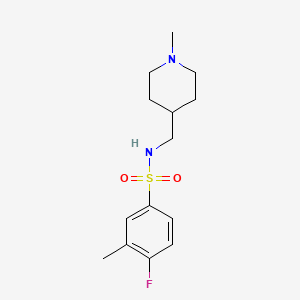
4-fluoro-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H21FN2O2S and its molecular weight is 300.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
4-Fluoro-3-methyl-N-((1-methylpiperidin-4-yl)methyl)benzenesulfonamide is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry and drug development. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a complex structure characterized by the presence of a fluorine atom, a sulfonamide group, and a piperidine ring. The synthesis typically involves the reaction of 4-fluorobenzenesulfonyl chloride with N-methyl-4-piperidone in the presence of a base like triethylamine, under controlled conditions to ensure product yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activity or receptor interactions, leading to various pharmacological effects. Such interactions are crucial for its potential applications in treating diseases such as cancer and neurological disorders .
Cancer Research
Recent studies have highlighted the compound's potential anticancer properties. For instance, it has been shown to induce apoptosis in cancer cell lines, demonstrating cytotoxic effects superior to standard treatments in certain models. The compound's structural features allow it to effectively disrupt microtubule assembly, which is essential for cell division .
Table 1: Summary of Anticancer Activity
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| FaDu (hypopharyngeal) | 20 | Induction of apoptosis | |
| MDA-MB-231 (breast) | 10 | Microtubule destabilization | |
| HepG2 (liver) | 15 | Cell cycle arrest |
Case Studies
- Cytotoxicity in Hypopharyngeal Tumor Cells : A study demonstrated that the compound exhibited significant cytotoxicity against FaDu cells, with enhanced apoptosis induction compared to traditional agents like bleomycin. This suggests a promising avenue for further research into its use as an anticancer agent .
- Microtubule Destabilization : Another investigation focused on the compound's ability to destabilize microtubules in breast cancer cells (MDA-MB-231), indicating its potential as a microtubule-targeting agent. The study found that at concentrations as low as 10 µM, the compound significantly inhibited cell proliferation .
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with other piperidine derivatives known for their therapeutic benefits:
| Compound Name | Biological Activity |
|---|---|
| 4-Amino-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide | Anticancer activity |
| 3-Amino-4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzene-1-sulfonamide | Antimicrobial properties |
These comparisons underscore the unique structural features that contribute to the biological efficacy of this compound.
Propiedades
IUPAC Name |
4-fluoro-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O2S/c1-11-9-13(3-4-14(11)15)20(18,19)16-10-12-5-7-17(2)8-6-12/h3-4,9,12,16H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZWKMZRCQZEZNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC2CCN(CC2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














